molecular formula C9H10N2O4S B124092 4-Cyanotiazofurin CAS No. 144660-78-6

4-Cyanotiazofurin

Cat. No. B124092
M. Wt: 242.25 g/mol
InChI Key: WCYKZVKCGIDDBF-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanotiazofurin is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It is a heterocyclic compound that belongs to the class of thiazole derivatives and has a molecular formula of C5H3N3OS.

Mechanism Of Action

The mechanism of action of 4-Cyanotiazofurin is not fully understood, but it is believed to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is an enzyme involved in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, 4-Cyanotiazofurin reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

4-Cyanotiazofurin has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit the expression of various oncogenes and angiogenic factors, which are involved in the development and progression of cancer. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Cyanotiazofurin is its potential as a therapeutic agent for cancer and viral infections. It has been found to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for further development. However, its use in clinical settings is limited by its toxicity and potential side effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapy.

Future Directions

There are several future directions for research on 4-Cyanotiazofurin. One area of research is the identification of its precise mechanism of action, which could lead to the development of more effective therapies. Additionally, the synthesis of analogs of 4-Cyanotiazofurin could lead to the development of compounds with improved efficacy and reduced toxicity. Another area of research is the evaluation of its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 4-Cyanotiazofurin.
Conclusion:
In conclusion, 4-Cyanotiazofurin is a promising compound with potential applications in cancer treatment and anti-viral therapies. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of IMPDH, leading to the inhibition of cell growth and proliferation. While its use in clinical settings is limited by its toxicity and potential side effects, further research on its mechanism of action and the development of analogs and drug delivery systems could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 4-Cyanotiazofurin can be achieved by reacting 2-aminobenzonitrile with thiosemicarbazide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

4-Cyanotiazofurin has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment and anti-viral therapies. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

CAS RN

144660-78-6

Product Name

4-Cyanotiazofurin

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C9H10N2O4S/c10-1-4-3-16-9(11-4)8-7(14)6(13)5(2-12)15-8/h3,5-8,12-14H,2H2/t5-,6-,7-,8-/m1/s1

InChI Key

WCYKZVKCGIDDBF-WCTZXXKLSA-N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C#N

synonyms

2-(beta-D-ribofuranosyl)thiazole-4-carbonitrile
4-cyanotiazofurin

Origin of Product

United States

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